2-Hydroxyethyl formate (CAS 628-35-3), also known as ethylene glycol monoformate, is the monoester of ethylene glycol and formic acid. It functions as a bifunctional molecule featuring both a hydroxyl and a formate ester group, making it a versatile intermediate and solvent.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2R_oTeiVkhgtx02U9_m4MMGGiW8-JbxXSwRqqJ4Bm6wESiEHN9Ig2hyFI_uj2h9t-aOzrXHULRlzlKFsN-Ci5wOyNySUVSY0xmggd9zabZXXBMn_eFPa4S3y5Chbr_my7AqkfyOIl1yeaoejFGWUplMdDkJ4GypuFIAObe8UAuA%3D%3D)] Its primary procurement value lies in its use as a specialty solvent, a stable precursor for chemical synthesis, and as a component in formulations such as foundry binders and potentially in advanced electrolyte systems.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGLGz4dRAm8fP2a0VRlMKhxUCc7goINORrpswbertdssDwHe91LUcUI7BOsJRz4G6oPuA_Bbq3wxrhP2-4oKkG5LceF0YxOIOkiobQC9y6pmcLAM80lzL6tAcONAdaRoItIE1puw3b14JeS7cIreFKHbksiiyG5ix0_pOK4QQ_aqRjhyUoqljoyk3hwEpD8GKff4D7fd0l0k0aOUVdjp5sOWRei6Xj71IoAg86HqX7DPcHfyFd-DT7siV7lk_EpQDhj69KODtOEyZSaUkF6_xugp75HtAbV9g%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELxj-E5k8P7ZOXHAuqoCovn6TV96PxU75f-5oC3S4ajXWgpWZiD21ozDdXilAtb8Ei_Hv-xOf3hIiYuVeVgpNEenqbbhIi2JjnGkcez0nHrsZmxuEgIJPTnOIVb0G7Hy-pyyjqeQBrhtumydmHgMY%3D)] Its physical properties, including a high boiling point of approximately 180 °C, distinguish it from more volatile, simple formate esters, enabling its use in higher temperature processes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2R_oTeiVkhgtx02U9_m4MMGGiW8-JbxXSwRqqJ4Bm6wESiEHN9Ig2hyFI_uj2h9t-aOzrXHULRlzlKFsN-Ci5wOyNySUVSY0xmggd9zabZXXBMn_eFPa4S3y5Chbr_my7AqkfyOIl1yeaoejFGWUplMdDkJ4GypuFIAObe8UAuA%3D%3D)]
Attempting to substitute 2-Hydroxyethyl formate by creating an in-situ mixture of its precursors, ethylene glycol and formic acid, is operationally inefficient and introduces process variability. Such mixtures exist in equilibrium, containing unreacted corrosive formic acid and water, which can interfere with moisture-sensitive reactions and damage equipment. Procuring the purified ester ensures a defined, water-free, and non-corrosive reagent with consistent physical properties, which is critical for reproducible outcomes in synthesis and formulation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI1tjKXhUQH5779SyXZh2lq90WSPeSAm4lfS5KT7OTC8_U-1xMd1QM4nthvFIsMPnC-1JQbG25Aex8ts0hz9SQIRe6yhE7XYfTa9JGGmgMwtcyQpHKfbVuGpm90aXdRQGueTv2WPh5xWloLWKjRosFRvsWxZv7)] Furthermore, substitution with the acetate analog, 2-hydroxyethyl acetate, is not a direct replacement; the formate group possesses distinct electronic properties and reactivity, leading to different performance characteristics in applications like resin curing or as an electrolyte component where the specific ester functionality is critical.
2-Hydroxyethyl formate offers a significantly higher boiling point compared to common, lower-alkyl formate esters, providing a wider and safer operating window for high-temperature applications. Its boiling point of 180 °C is substantially higher than that of methyl formate (32 °C) and ethyl formate (54 °C).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2R_oTeiVkhgtx02U9_m4MMGGiW8-JbxXSwRqqJ4Bm6wESiEHN9Ig2hyFI_uj2h9t-aOzrXHULRlzlKFsN-Ci5wOyNySUVSY0xmggd9zabZXXBMn_eFPa4S3y5Chbr_my7AqkfyOIl1yeaoejFGWUplMdDkJ4GypuFIAObe8UAuA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbYeqY5muyxd1c_ZxOKMW8ILm8V3xGya7T16GnX0arn7zkcol74cpWDBoYZQTaIlOgDFn-DonimOKv68p7j2PqmGz9THMpqYgP1ll5E3iUo7G3auoTcfvCbgpa2L0YxLZLu8pasoCpO-iM)] This property is critical for processes like resin curing or chemical synthesis that require sustained heating, where more volatile esters would require high-pressure equipment to prevent solvent loss and manage safety risks.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 180 °C |
| Comparator Or Baseline | Methyl Formate: 32 °C |
| Quantified Difference | +148 °C |
| Conditions | Atmospheric pressure. |
This allows for high-temperature, atmospheric-pressure processing without the cost and complexity of pressurized reactor systems required for volatile solvents.
In industrial curing applications, such as for phenolic resole resins in foundry binders, esters are used as latent acid catalysts, hydrolyzing to generate acid in-situ. While direct addition of formic acid is possible, it is corrosive and offers poor process control. Using a formate ester like 2-hydroxyethyl formate provides a controlled, gradual release of the acid catalyst upon hydrolysis, which is essential for achieving uniform curing and optimal mechanical properties in the final product.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5Bqi_XEmLysebCLCQSvCkFsDa-p5K6pp8oV8zFPhAQ45Yq3qONfaZifCWZbxle_6BotgJi29VfKdKpqFHTkdjpCF9_5pd7cH9DSwk_V6_ggrtTHGTLIAqREQGzxwbyClj8TFydoVIO2ic6A%3D%3D)] This controlled reactivity avoids the handling hazards and equipment corrosion associated with using free formic acid, making it a superior choice for procurement in formulated systems.
| Evidence Dimension | Curing Mechanism |
| Target Compound Data | Controlled, in-situ acid generation via hydrolysis. |
| Comparator Or Baseline | Free Formic Acid: Immediate, uncontrolled acid catalysis; corrosive. |
| Quantified Difference | Qualitative: Improved process control and safety by avoiding direct use of corrosive acid. |
| Conditions | Curing of alkaline phenolic resole resins at ambient or elevated temperatures. |
Procuring the ester form provides a safer, non-corrosive, and more controllable alternative to using liquid formic acid directly in resin curing formulations.
2-Hydroxyethyl formate can be seen as an intermediate in the synthesis of ethylene glycol precursors from formaldehyde. Traditional carbonylation of formaldehyde to produce glycolic acid requires extremely high pressures of carbon monoxide (e.g., >240 bar).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq2VX5J33mWerpCsLve6j1dZAZQzK8QqPWT4TCpp7sIZWVXfxcQZ1mJM-dtHiRQKP8smzjNhrN6zElJeBKMHNNVKb34Q8JiXBngGymnOSVyNWFouUpA0GjVcaZTkTauEtN1afJKeGA0mvSiEZTQfzX)] Using methyl formate as a liquid CO source in reaction with formaldehyde is a known lower-pressure alternative.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq2VX5J33mWerpCsLve6j1dZAZQzK8QqPWT4TCpp7sIZWVXfxcQZ1mJM-dtHiRQKP8smzjNhrN6zElJeBKMHNNVKb34Q8JiXBngGymnOSVyNWFouUpA0GjVcaZTkTauEtN1afJKeGA0mvSiEZTQfzX)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXTdHz-th7dplHUpzeL93FhpE1PPXzmZ6Wif2TvgUgulhOcvBjl5ty8zbzeEjylI7wRChjJUuHVr_LUFnRMniyj_jl7FhOY-8T11N3pomTQtBCV-MZkF4s21UWQlRFsM24cevm8_LxBnhrMouK1DMBSq2QFP3a1266tc06p8RI3iBWbu5w47pqbaus2MyZUIcoOu0Z4s4rgFVodohYs0I%3D)] 2-Hydroxyethyl formate is a key intermediate in this pathway (as methyl glycolate, its methyl ether equivalent, is the target).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXTdHz-th7dplHUpzeL93FhpE1PPXzmZ6Wif2TvgUgulhOcvBjl5ty8zbzeEjylI7wRChjJUuHVr_LUFnRMniyj_jl7FhOY-8T11N3pomTQtBCV-MZkF4s21UWQlRFsM24cevm8_LxBnhrMouK1DMBSq2QFP3a1266tc06p8RI3iBWbu5w47pqbaus2MyZUIcoOu0Z4s4rgFVodohYs0I%3D)] Procuring 2-hydroxyethyl formate directly allows access to downstream products while bypassing the need to handle gaseous formaldehyde and high-pressure CO or methyl formate in-house, representing a significant process simplification and safety improvement.
| Evidence Dimension | Process Safety & Simplicity |
| Target Compound Data | Liquid reagent, serves as a stable intermediate. |
| Comparator Or Baseline | In-situ generation from formaldehyde + CO or methyl formate: Requires handling toxic gas and/or high-pressure equipment. |
| Quantified Difference | Qualitative: Bypasses high-pressure (>200 bar) carbonylation and handling of gaseous formaldehyde. |
| Conditions | Synthesis of glycolic acid derivatives and downstream ethylene glycol. |
This compound is a valuable procurement choice for accessing the glycolic acid chemical space without investing in high-pressure reactors or managing the logistics of toxic gas feeds.
Due to its high boiling point of 180 °C, 2-hydroxyethyl formate is the right choice for formulating solvent-based resin systems that require high curing temperatures or extended processing times where volatile solvents would evaporate prematurely.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2R_oTeiVkhgtx02U9_m4MMGGiW8-JbxXSwRqqJ4Bm6wESiEHN9Ig2hyFI_uj2h9t-aOzrXHULRlzlKFsN-Ci5wOyNySUVSY0xmggd9zabZXXBMn_eFPa4S3y5Chbr_my7AqkfyOIl1yeaoejFGWUplMdDkJ4GypuFIAObe8UAuA%3D%3D)] It serves as an effective latent acid catalyst for ester-cured phenolic binders, providing controlled curing without the handling hazards of free formic acid.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5Bqi_XEmLysebCLCQSvCkFsDa-p5K6pp8oV8zFPhAQ45Yq3qONfaZifCWZbxle_6BotgJi29VfKdKpqFHTkdjpCF9_5pd7cH9DSwk_V6_ggrtTHGTLIAqREQGzxwbyClj8TFydoVIO2ic6A%3D%3D)]
The combination of a hydroxyl group and a formate ester group makes 2-hydroxyethyl formate an effective solvent for polar polymers such as phenolics.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEupx12ptwWCpBOZRXb--_f_Z0pG0owIuHHAuaLTlypgn9kaSO9eId_r7Z6PJypCjcbkp8Oxlv-jtBHpX9IRsx1wjXsNzHbZTI-LY59q4DThbERya9NZYGfZZudZTR5lMgt1YBITTjIFvNlqcA%3D)] Its high boiling point and solvency characteristics make it a suitable, lower-volatility alternative to simpler esters or glycol ethers in coatings, inks, and cleaning formulations.
For synthetic routes requiring the introduction of a glycolate or protected formic acid moiety, procuring 2-hydroxyethyl formate offers a significant advantage. It provides a stable, liquid, and easy-to-handle precursor, avoiding the complexities and safety risks associated with managing gaseous formaldehyde and high-pressure carbon monoxide feeds in-house.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq2VX5J33mWerpCsLve6j1dZAZQzK8QqPWT4TCpp7sIZWVXfxcQZ1mJM-dtHiRQKP8smzjNhrN6zElJeBKMHNNVKb34Q8JiXBngGymnOSVyNWFouUpA0GjVcaZTkTauEtN1afJKeGA0mvSiEZTQfzX)]
Corrosive;Irritant